molecular formula C7H15N B3349510 (R)-2-Ethylpiperidine CAS No. 22160-08-3

(R)-2-Ethylpiperidine

Cat. No.: B3349510
CAS No.: 22160-08-3
M. Wt: 113.2 g/mol
InChI Key: QBBKKFZGCDJDQK-SSDOTTSWSA-N
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Description

®-2-Ethylpiperidine is a chiral piperidine derivative with the molecular formula C7H15N. It is an organic compound that features a six-membered ring containing five carbon atoms and one nitrogen atom. The compound is known for its applications in various fields, including organic synthesis and pharmaceuticals, due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-2-Ethylpiperidine can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 2-ethylpyridine. This process typically uses a palladium or platinum catalyst under high pressure and temperature conditions. Another method involves the reductive amination of 2-ethylpyridine with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: In industrial settings, ®-2-Ethylpiperidine is often produced via large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: ®-2-Ethylpiperidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: N-oxides.

    Reduction: Secondary amines.

    Substitution: N-substituted piperidines.

Scientific Research Applications

®-2-Ethylpiperidine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential therapeutic agents.

    Industry: ®-2-Ethylpiperidine is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-2-Ethylpiperidine involves its interaction with various molecular targets, primarily through its nitrogen atom. The compound can act as a ligand, forming complexes with metal ions or interacting with enzymes and receptors. These interactions can modulate biological pathways and influence the activity of target molecules, leading to various pharmacological effects.

Comparison with Similar Compounds

    2-Methylpiperidine: Similar structure but with a methyl group instead of an ethyl group.

    2-Propylpiperidine: Similar structure but with a propyl group instead of an ethyl group.

    2-Isopropylpiperidine: Similar structure but with an isopropyl group instead of an ethyl group.

Uniqueness: ®-2-Ethylpiperidine is unique due to its specific chiral configuration and the presence of an ethyl group, which imparts distinct steric and electronic properties. These characteristics influence its reactivity and interactions with other molecules, making it valuable in various applications.

Properties

IUPAC Name

(2R)-2-ethylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-2-7-5-3-4-6-8-7/h7-8H,2-6H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBKKFZGCDJDQK-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001321316
Record name (2R)-2-ethylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001321316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22160-08-3
Record name (2R)-2-ethylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001321316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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